2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a piperazine ring bonded to a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that similar compounds have shown to increase phosphorylation of h2ax in mcf-7 cells .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to produce loss of cell viability of mcf-10a cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins .
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reaction: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-(pyridin-2-yl)piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: Shares the thiazole and pyridine moieties but differs in the substitution pattern.
2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyridine ring but with a pyrimidine core instead of a thiazole.
Uniqueness
2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this thiazole derivative, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is C14H18N4S, with a molecular weight of 286.39 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities.
Anticancer Activity
Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines such as HeLa (cervical adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated that compounds with a thiazole moiety exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2, primarily through hydrophobic contacts and limited hydrogen bonding .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. A review highlighted that thiazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings
- Minimum Inhibitory Concentration (MIC) : A specific thiazole derivative exhibited an MIC of 31.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in various studies, revealing promising results in seizure models.
Research Insights
- Protective Effects : One study reported that certain thiazole-based compounds provided complete protection against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as anticonvulsants .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Piperazine Linkage : Enhances solubility and bioavailability.
Properties
IUPAC Name |
2-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-16-13(11-19-12)10-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNWDWTIAJXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.